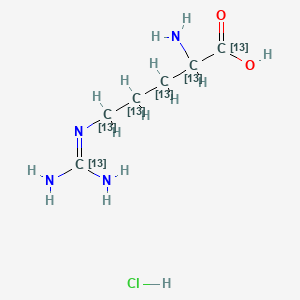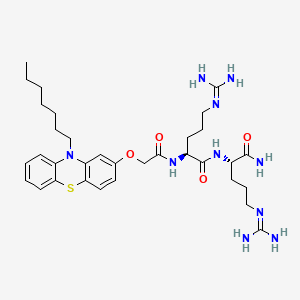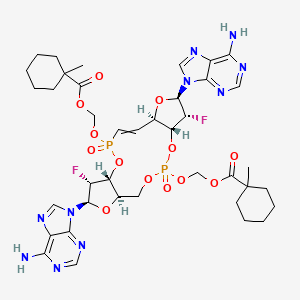
Arginine-13C6 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arginine-13C6 (hydrochloride): is a stable isotope-labeled compound of the amino acid arginine. It is specifically labeled with carbon-13 isotopes at six positions, making it a valuable tool in various scientific research applications. The compound is often used in studies involving protein synthesis, metabolic pathways, and molecular interactions due to its isotopic labeling, which allows for precise tracking and quantification.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Arginine-13C6 (hydrochloride) typically involves the incorporation of carbon-13 isotopes into the arginine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions often require controlled environments to ensure the purity and stability of the labeled compound.
Industrial Production Methods: Industrial production of Arginine-13C6 (hydrochloride) involves large-scale synthesis using advanced techniques to incorporate the carbon-13 isotopes efficiently. The process includes multiple steps of purification and quality control to achieve high isotopic purity and chemical purity. The final product is usually available in a lyophilized form for ease of use in research applications .
化学反应分析
Types of Reactions: Arginine-13C6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitric oxide, a critical signaling molecule in biological systems.
Reduction: The guanidino group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric oxide synthase enzymes and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various nucleophiles and electrophiles under controlled pH and temperature conditions.
Major Products:
Oxidation: Nitric oxide and citrulline.
Reduction: Reduced forms of arginine derivatives.
Substitution: Substituted arginine compounds with different functional groups
科学研究应用
Chemistry: Arginine-13C6 (hydrochloride) is used in stable isotope labeling studies to investigate reaction mechanisms and metabolic pathways. It helps in tracing the incorporation of arginine into proteins and other biomolecules.
Biology: In biological research, the compound is used to study protein synthesis, cellular metabolism, and enzyme kinetics. It is particularly valuable in mass spectrometry-based proteomics for quantifying protein expression levels.
Medicine: In medical research, Arginine-13C6 (hydrochloride) is used to study the role of arginine in nitric oxide production and its effects on cardiovascular health. It is also used in metabolic studies to understand diseases related to arginine metabolism.
Industry: The compound is used in the pharmaceutical industry for drug development and quality control. It helps in the precise quantification of arginine and its derivatives in various formulations .
作用机制
Arginine-13C6 (hydrochloride) exerts its effects primarily through its role as a precursor to nitric oxide. Nitric oxide is produced by the enzyme nitric oxide synthase, which converts arginine to nitric oxide and citrulline. Nitric oxide is a potent vasodilator and plays a crucial role in regulating blood flow, immune response, and neurotransmission. The isotopic labeling allows for precise tracking of arginine’s conversion to nitric oxide and its subsequent biological effects .
相似化合物的比较
Arginine-13C6,15N4 (hydrochloride): This compound is labeled with both carbon-13 and nitrogen-15 isotopes, providing additional tracking capabilities in metabolic studies.
Unlabeled Arginine (hydrochloride): The standard form of arginine without isotopic labeling, used in various biochemical and physiological studies.
Uniqueness: Arginine-13C6 (hydrochloride) is unique due to its specific carbon-13 labeling, which allows for detailed studies of metabolic pathways and protein synthesis. The isotopic labeling provides a distinct advantage in mass spectrometry and other analytical techniques, enabling precise quantification and tracking of arginine in complex biological systems .
属性
分子式 |
C6H15ClN4O2 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC 名称 |
2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI 键 |
KWTQSFXGGICVPE-BVNCJLROSA-N |
手性 SMILES |
[13CH2]([13CH2][13CH]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)



![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)
![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)
